molecular formula C8H16O2 B3052388 1-(2-Hydroxyethyl)cyclohexanol CAS No. 40894-17-5

1-(2-Hydroxyethyl)cyclohexanol

Cat. No.: B3052388
CAS No.: 40894-17-5
M. Wt: 144.21 g/mol
InChI Key: YHSJEDVJYGRFHX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2. It is a cyclohexane derivative where a hydroxyethyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclohexanol can be synthesized through the hydration of cyclohexene. The process involves the addition of water to cyclohexene in the presence of an acid catalyst such as phosphoric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using catalytic distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and reducing costs. The process involves the hydration of cyclohexene using a cation exchange resin as a catalyst, with isophorone as a cosolvent to improve the solubility of cyclohexene in water .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: It can be reduced to form cyclohexanol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of beta-lactamase enzymes, influencing bacterial resistance mechanisms. Additionally, it may interact with all-trans-retinol dehydrogenase, affecting retinoid metabolism .

Comparison with Similar Compounds

1-(2-Hydroxyethyl)cyclohexanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJEDVJYGRFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298207
Record name cyclohexaneethanol, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40894-17-5
Record name NSC121494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexaneethanol, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxyethyl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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